Lenalidomide

Catalog No.
S548283
CAS No.
191732-72-6
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide

CAS Number

191732-72-6

Product Name

Lenalidomide

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)

InChI Key

GOTYRUGSSMKFNF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

Solubility

Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL.
Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL
2.33e+00 g/L

Synonyms

2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H- isoindol-2-yl)-, 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, CC 5013, CC-5013, CC5013, IMiD3 cpd, lenalidomide, Revimid, Revlimid

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

Description

The exact mass of the compound Lenalidomide is 259.09569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solvent/water mixtures, and buffered aqueous solvents. lenalidomide is more soluble in organic solvents and low ph solutions. solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/ml.in water, 5.169x10+5 mg/l at 25 °c (est)soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low ph solutions. solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/ml2.33e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lenalidomide is a derivative of thalidomide, primarily utilized in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. It functions as an immunomodulatory agent, exerting effects on the immune system and tumor microenvironment. Lenalidomide is known for its ability to enhance the immune response against cancer cells while also inhibiting pro-inflammatory cytokines. It was approved for medical use in the United States in 2005 and is listed among the World Health Organization's List of Essential Medicines due to its significant therapeutic benefits in treating specific cancers and blood disorders .

The precise mechanism by which lenalidomide exerts its anti-cancer effects is not fully understood, but several pathways are likely involved. Here are some key mechanisms:

  • Immunomodulation: Lenalidomide appears to stimulate the immune system to recognize and attack cancer cells.
  • Inhibition of angiogenesis: It may hinder the formation of new blood vessels that tumors need to grow and survive.
  • Induction of cell death (apoptosis): Lenalidomide can trigger programmed cell death in cancer cells.
Case Study

A study by Zhu et al. (2011) demonstrated that lenalidomide treatment in patients with multiple myeloma led to a significant increase in immune response markers, suggesting its immunomodulatory mechanism.

Toxicity

Lenalidomide can cause serious side effects, including:

  • Low blood counts, which can increase the risk of infection or bleeding
  • Blood clots
  • Birth defects: Lenalidomide is highly teratogenic, and pregnant women or women who may become pregnant should not take it.
During its synthesis and metabolism. The primary reaction involved in its synthesis includes the bromination of methyl 2-methyl-3-nitrobenzoate, followed by treatment with 3-amino-piperidine-2,6-dione to form a lactam. The final step involves catalytic hydrogenation, yielding lenalidomide .

In biological systems, lenalidomide interacts with the cereblon E3 ubiquitin ligase complex, altering its substrate specificity. This interaction leads to the ubiquitination and degradation of key proteins involved in cell proliferation and survival, such as Ikaros (IKZF1) and Aiolos (IKZF3) .

Lenalidomide exhibits multiple biological activities that contribute to its therapeutic efficacy:

  • Immunomodulation: It enhances T-cell activation and increases natural killer cell activity, promoting an anti-tumor immune response.
  • Cytokine Regulation: Lenalidomide inhibits pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 while promoting anti-inflammatory cytokines such as interleukin-10 .
  • Direct Antitumor Effects: It induces apoptosis in malignant cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

These activities make lenalidomide effective against various malignancies by not only targeting cancer cells directly but also modifying the immune landscape to favor tumor rejection.

The synthesis of lenalidomide has been detailed in patents filed by Celgene. The process begins with bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide. This intermediate is then reacted with 3-amino-piperidine-2,6-dione to form a lactam. The final product is obtained through catalytic hydrogenation .

Lenalidomide is primarily used for treating:

  • Multiple Myeloma: Often in combination with dexamethasone.
  • Myelodysplastic Syndromes: Particularly those associated with deletion of chromosome 5q.
  • Mantle Cell Lymphoma: For patients who have previously undergone treatment.
  • Follicular Lymphoma: In combination with rituximab for previously treated patients .

Its broad application spectrum highlights its significance in oncology.

Research indicates that lenalidomide interacts with various biological pathways and compounds:

  • Cereblon E3 Ligase Complex: Modulates substrate specificity leading to degradation of proteins involved in tumor progression.
  • Cytokine Profiles: Alters levels of multiple cytokines, enhancing anti-tumor immunity while suppressing inflammatory responses .
  • Drug Interactions: Caution is advised when co-administering with other medications that may increase the risk of thrombosis or alter metabolic pathways .

These interactions underscore the complexity of lenalidomide's mechanism and its potential impacts on patient management.

Lenalidomide belongs to a class known as immunomodulatory imide drugs (IMiDs), which includes several other compounds. Below are comparisons highlighting its uniqueness:

CompoundStructure SimilarityUnique FeaturesCommon Uses
ThalidomideYesSedative effects; significant neurological side effectsMultiple myeloma, leprosy
PomalidomideYesMore potent than lenalidomide; used for refractory casesMultiple myeloma
ApremilastNoPrimarily acts on phosphodiesterase 4; used for psoriasisPsoriasis, psoriatic arthritis

The synthetic development of lenalidomide has undergone significant evolution since its initial conception in the early 2000s. The earliest synthetic approaches focused on establishing the fundamental coupling-cyclization methodology that would form the backbone of all subsequent synthetic strategies [1] [2]. These pioneering methods achieved modest yields of 40-60% but established the critical synthetic framework involving the reaction between 3-aminopiperidine-2,6-dione and methyl 2-bromomethyl-3-nitrobenzoate [3] [4].

The period from 2005-2006 marked a pivotal advancement with the introduction of palladium-catalyzed hydrogenation protocols [1] [5]. This innovation significantly improved yields to the 60-80% range and established the use of 10% palladium on carbon as the preferred catalyst system for the critical nitro group reduction step. The adoption of this methodology represented a substantial improvement over earlier reduction techniques and provided the foundation for subsequent process optimization efforts [6] [7].

Between 2010-2015, substantial optimization of palladium on carbon conditions led to further yield improvements, reaching 80-90% range [1] [8]. A particularly significant breakthrough during this period was the development of atmospheric pressure hydrogenation protocols, which eliminated the need for specialized high-pressure equipment while maintaining excellent product quality. This advancement was crucial for industrial scalability as it reduced both equipment costs and operational complexity [6].

The 2015-2020 period witnessed the emergence of green chemistry approaches, driven by environmental and cost considerations [9] [10]. The development of iron powder and ammonium chloride reduction systems provided an alternative to precious metal catalysts while achieving yields in the 75-85% range. These methods offered significant advantages in terms of environmental impact and cost-effectiveness, though they required optimization to match the purity levels achieved with palladium-based systems [10].

The current era (2020-present) has focused on industrial scale-up methods with continuous production optimization achieving yields of 85-95% [11] [12] [8]. Modern synthetic approaches emphasize process robustness, consistent quality, and economic efficiency, with particular attention to catalyst recycling and waste minimization strategies [13] [14].

YearSynthesis MethodKey InnovationYield Range (%)
Early 2000sBasic Coupling-CyclizationInitial synthetic route via methyl 2-bromomethyl-3-nitrobenzoate40-60
2005-2006Palladium-Catalyzed HydrogenationIntroduction of 10% Pd/C for nitro reduction60-80
2010-2015Optimized Pd/C ConditionsAtmospheric pressure hydrogenation protocols80-90
2015-2020Green Chemistry ApproachesIron powder/NH4Cl reduction systems75-85
2020-PresentIndustrial Scale-up MethodsContinuous production optimization85-95

Key Intermediates in Multi-Step Synthesis

The lenalidomide synthetic pathway involves several critical intermediates, each requiring careful handling and precise reaction conditions to ensure optimal conversion to the final product [2] [3]. The synthesis typically commences with methyl 2-methyl-3-nitrobenzoate, which serves as the starting material for bromination reactions. This compound undergoes selective bromination to yield methyl 2-bromomethyl-3-nitrobenzoate, a key electrophilic intermediate that participates in the crucial coupling reaction [4] [15] [16].

Methyl 2-bromomethyl-3-nitrobenzoate (CAS: 98475-07-1) represents one of the most critical intermediates in the synthetic sequence [4] [16]. This compound, with a molecular weight of 274.07 g/mol, appears as a white to light yellow solid with a melting point of 72-74°C. The presence of both the reactive bromomethyl group and the electron-withdrawing nitro group makes this intermediate highly suitable for nucleophilic substitution reactions while maintaining the necessary electronic properties for subsequent transformations [15] [16].

The bromination process typically employs N-bromosuccinimide in carbon tetrachloride under reflux conditions, achieving quantitative yields [4]. Alternative green chemistry approaches utilize methyl acetate as a chlorine-free solvent, demonstrating comparable efficiency while reducing environmental impact [9] [10]. The brominated intermediate exhibits excellent stability under standard storage conditions and can be purified through conventional recrystallization techniques [15].

3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6) serves as the nucleophilic coupling partner in the key condensation reaction [17] [18]. This white crystalline compound, with a molecular weight of 164.59 g/mol, provides the glutarimide moiety essential for lenalidomide's biological activity. The hydrochloride salt form enhances solubility and handling characteristics while maintaining reactivity toward electrophilic intermediates [17].

The coupling reaction between methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione proceeds via nucleophilic substitution, yielding 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 827026-45-9) [3] [19]. This nitro intermediate, with a molecular weight of 289.24 g/mol, represents the immediate precursor to lenalidomide and requires careful handling due to its decomposition temperature above 250°C. The compound exhibits excellent chemical stability under standard reaction conditions and serves as the substrate for the critical nitro reduction step [3] [19].

IntermediateCAS NumberMolecular WeightPhysical StateMelting Point (°C)
Methyl 2-methyl-3-nitrobenzoate1975-50-4195.2Crystalline solidN/A
Methyl 2-bromomethyl-3-nitrobenzoate98475-07-1274.07White to light yellow solid72-74
3-aminopiperidine-2,6-dione24666-56-6164.59White crystallineN/A
3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione827026-45-9289.24White crystalline>250 (dec.)
Lenalidomide191732-72-6259.26Off-white to pale yellow270-275

Catalytic Hydrogenation Strategies for Nitro Group Reduction

The reduction of the nitro group in 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to yield lenalidomide represents the most critical transformation in the synthetic sequence [1] [5] [6]. Multiple catalytic hydrogenation strategies have been developed and optimized to achieve this transformation with high efficiency and selectivity.

Palladium on carbon (10% Pd/C) remains the most widely employed catalyst system for this transformation [1] [5] [6]. The optimal reaction conditions involve temperatures of 50°C under 50 psi hydrogen pressure in methanol solvent. The catalyst loading typically ranges from 5-15% by weight relative to the substrate, achieving yields of 85-95% with HPLC purities exceeding 99.5% [1] [5]. A crucial innovation in this methodology involves the use of wet palladium on carbon catalyst with 40-60% moisture content, which moderates catalyst activity and prevents the formation of impurities [1].

The palladium-catalyzed reduction can be conducted under atmospheric pressure conditions, eliminating the need for specialized pressure equipment [1] [6]. This modification involves bubbling hydrogen gas through the reaction mixture at atmospheric pressure while maintaining temperature control. The atmospheric pressure protocol achieves comparable yields and purities to high-pressure methods while significantly reducing equipment costs and operational complexity [6].

Raney nickel represents an alternative precious metal catalyst that operates effectively at temperatures ranging from 50-100°C under atmospheric hydrogen pressure [6]. This system requires higher catalyst loadings of 10-20% but achieves yields of 80-90% with HPLC purities exceeding 99.0%. The use of Raney nickel offers cost advantages over palladium-based systems while maintaining acceptable performance metrics [6].

Green chemistry approaches have introduced iron powder combined with ammonium chloride as a non-precious metal reduction system [9] [10]. This methodology operates at room temperature in isopropanol solvent, requiring substantial catalyst loadings of 400-450% but achieving yields of 75-85% with HPLC purities exceeding 99.0%. The iron-based system offers significant environmental and cost advantages, particularly for large-scale production where precious metal costs become prohibitive [10].

Zinc powder combined with acetic acid provides another alternative reduction strategy operating at temperatures of 75-85°C [8]. This system requires catalyst loadings of 350-400% and achieves yields of 80-90% with HPLC purities exceeding 99.5%. The zinc-acetic acid system demonstrates excellent compatibility with the lenalidomide substrate and provides consistent results across multiple reaction scales [8].

Transfer hydrogenation methodologies utilize palladium on carbon with formic acid or ammonium formate as hydrogen sources [6]. This approach operates at temperatures of 50-100°C with catalyst loadings of 5-10%, achieving yields of 80-90% with HPLC purities exceeding 99.0%. Transfer hydrogenation eliminates the need for hydrogen gas handling while maintaining the benefits of palladium catalysis [6].

Catalyst SystemReaction ConditionsCatalyst Loading (%)Yield (%)HPLC Purity (%)
10% Palladium on Carbon50°C, 50 psi H2, methanol5-1585-95>99.5
Raney Nickel50-100°C, atmospheric H210-2080-90>99.0
Iron Powder + NH4ClRoom temperature, isopropanol400-45075-85>99.0
Zinc Powder + Acetic Acid75-85°C, acetic acid medium350-40080-90>99.5
Transfer Hydrogenation (Pd/C + HCOOH)50-100°C, formic acid source5-1080-90>99.0

Solvent Selection and Crystallization Techniques

Solvent selection plays a crucial role in optimizing both reaction efficiency and product quality throughout the lenalidomide synthetic sequence [1] [20] [21]. The choice of solvent system significantly impacts reaction kinetics, product solubility, and crystal form development, ultimately determining the success of both the synthetic transformation and subsequent purification steps.

For the catalytic hydrogenation step, methanol and acetonitrile mixtures in 1:1 ratios have proven highly effective [1]. This solvent combination operates optimally at temperatures of 40-60°C and facilitates the formation of anhydrous Form I crystals with HPLC purities exceeding 99.9%. The methanol-acetonitrile system provides excellent solubility for both the nitro substrate and the lenalidomide product while maintaining compatibility with palladium catalysts [1].

Ethyl acetate and methanol combinations in 1:1 ratios serve as the preferred system for final crystallization procedures [1]. This solvent mixture operates effectively at temperatures of 25-50°C and produces the desired hemihydrate form of lenalidomide with HPLC purities exceeding 99.5%. The ethyl acetate-methanol system has been specifically optimized to control crystal nucleation and growth, resulting in consistent particle size distribution and improved downstream processing characteristics [1].

Isopropanol-water systems provide excellent options for purification and recrystallization applications [8] [21]. These mixed solvent systems operate at temperatures of 70-85°C and yield purified crystalline material with HPLC purities exceeding 99.8%. The isopropanol-water combination offers particular advantages for removing ionic impurities and achieving the desired polymorphic form [8].

Dimethylformamide represents an alternative medium for the hydrogenation reaction, operating effectively at temperatures of 50-100°C [6]. While this solvent produces crude product with purities exceeding 98.0%, it requires additional purification steps to achieve pharmaceutical-grade quality. Dimethylformamide offers advantages in terms of substrate solubility but necessitates careful removal to meet residual solvent specifications [6].

Acetonitrile-triethylamine systems prove particularly effective for salt formation and purification protocols [1] [21]. These systems operate at temperatures of 20-40°C and facilitate the formation of hydrochloride salt intermediates with HPLC purities exceeding 99.9%. The acetonitrile-triethylamine combination enables acid-base purification strategies that effectively remove trace impurities and improve overall product quality [1] [21].

The crystallization process requires careful control of cooling rates and supersaturation levels to achieve optimal crystal quality [20] [22]. Rapid cooling typically produces smaller crystals with higher surface areas, while controlled cooling yields larger crystals with improved filtration characteristics. The choice of antisolvent and seeding strategies further influences crystal size distribution and polymorphic outcome [20].

Temperature programming during crystallization significantly affects the final crystal properties [1] [8]. Initial dissolution at elevated temperatures followed by controlled cooling ensures complete impurity rejection while promoting the formation of the desired polymorphic form. The cooling rate typically ranges from 0.5-2°C per minute, depending on the specific solvent system and target crystal size [1].

Solvent SystemApplicationTemperature Range (°C)Crystal Form ObtainedPurity Achieved (%)
Methanol/Acetonitrile (1:1)Hydrogenation reaction40-60Anhydrous Form I>99.9
Ethyl Acetate/Methanol (1:1)Final crystallization25-50Hemihydrate Form>99.5
Isopropanol/WaterPurification/recrystallization70-85Purified crystalline>99.8
DimethylformamideAlternative hydrogenation medium50-100Crude product>98.0
Acetonitrile/TriethylamineSalt formation/purification20-40Hydrochloride salt>99.9

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of lenalidomide presents numerous challenges that require systematic engineering solutions and process optimization strategies [11] [12] [13] [14]. These challenges encompass catalyst economics, solvent optimization, equipment requirements, quality control, and environmental compliance.

Catalyst cost and recovery represents one of the most significant economic challenges in industrial lenalidomide production [1] [13]. The use of precious metal catalysts, particularly palladium on carbon, creates substantial raw material costs that can exceed manufacturing targets for commercial production. Industrial solutions have focused on catalyst recycling and the implementation of wet catalyst protocols that maintain activity while reducing overall catalyst consumption. These strategies have achieved 60-70% cost reductions compared to single-use catalyst approaches [1] [13].

Catalyst recycling protocols involve filtration and washing procedures that preserve catalyst activity for multiple reaction cycles [1]. The recovered catalyst typically retains 80-90% of its original activity after appropriate regeneration treatments. Advanced filtration systems enable efficient separation of the catalyst from reaction mixtures while minimizing product losses and maintaining catalyst integrity [1].

Solvent volume optimization addresses the substantial operational costs associated with large-scale solvent usage [1] [8]. Early synthetic processes required solvent-to-substrate ratios of 1:10 or higher, creating significant handling and recovery challenges. Industrial optimization has reduced these ratios to 1:5 or lower through improved dissolution techniques and enhanced mixing strategies, achieving 50-60% solvent reduction while maintaining reaction efficiency [1] [8].

Solvent recovery systems have become essential components of industrial lenalidomide production [8] [21]. Distillation and purification protocols enable the recycling of organic solvents while meeting quality specifications for reuse. These systems typically achieve solvent recovery rates exceeding 95% while reducing overall solvent consumption and waste generation [8].

Pressure equipment requirements posed significant capital and operational challenges for early industrial processes [1] [6]. High-pressure hydrogenation systems require specialized vessels, safety systems, and maintenance protocols that substantially increase production costs. The development of atmospheric pressure protocols has eliminated these requirements while maintaining product quality and reaction efficiency [1] [6].

Impurity profile control represents a critical quality challenge that intensifies at industrial scale [1] [8]. The formation of unknown impurities during large-scale production can compromise product quality and regulatory compliance. Multiple catalyst addition strategies have proven effective in controlling impurity formation by moderating reaction conditions and preventing side reactions. These approaches have reduced unknown impurities to less than 0.1% while maintaining reaction efficiency [1] [8].

In-process control systems enable real-time monitoring of reaction progress and impurity formation [8] [2]. Advanced analytical techniques, including HPLC and spectroscopic methods, provide continuous feedback on reaction status and enable immediate corrective actions when deviations occur. These systems contribute to maintaining batch-to-batch consistency with relative standard deviations below 2% [8].

Batch-to-batch consistency becomes increasingly challenging as production scales increase due to variations in raw materials, equipment performance, and environmental conditions [8] [2]. Comprehensive process control strategies involving statistical process control, raw material qualification, and equipment standardization have proven essential for maintaining consistent product quality. These approaches have achieved batch-to-batch variability below 2% relative standard deviation [8].

Environmental compliance requirements have intensified focus on green chemistry alternatives and waste minimization strategies [9] [10]. Traditional synthetic processes generate substantial quantities of halogenated solvent waste that requires expensive disposal methods. Green chemistry alternatives, including iron-based reduction systems and chlorine-free bromination protocols, have achieved 80% reductions in hazardous waste generation while maintaining acceptable product quality [9] [10].

ChallengeProblem DescriptionIndustrial SolutionImprovement Achieved
Catalyst Cost and RecoveryHigh cost of precious metal catalystsCatalyst recycling and wet catalyst use60-70% cost reduction
Solvent Volume OptimizationLarge solvent volumes in early processesReduced solvent ratios (1:10 to 1:5)50-60% solvent reduction
Pressure Equipment RequirementsHigh pressure hydrogenation equipment costsAtmospheric pressure protocolsEliminated pressure equipment
Impurity Profile ControlFormation of unknown impuritiesMultiple catalyst addition strategy<0.1% unknown impurities
Batch-to-Batch ConsistencyVariability in product qualityIn-process control implementationRSD <2% between batches
Environmental ComplianceHalogenated solvent waste disposalGreen chemistry alternatives80% reduction in hazardous waste

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Off-white to pale-yellow solid powder

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.09569129 g/mol

Monoisotopic Mass

259.09569129 g/mol

Heavy Atom Count

19

LogP

-0.4
log Kow = -1.99 (est)
-0.4

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0P408N6V4

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (87.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (75%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lenalidomide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lenalidomide is indicated for the treatment of adult patients with multiple myeloma (MM) in combination with dexamethasone. It is also indicated as maintenance therapy in multiple myeloma following autologous hematopoietic stem cell transplantation (auto-HSCT). It is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities. Lenalidomide is indicated for the treatment of adult patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib. In combination with a rituximab product, lenalidomide is indicated for the treatment of adult patients with previously treated follicular lymphoma (FL) or previously treated marginal zone lymphoma (MZL).
FDA Label
Multiple myelomaRevlimid as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Revlimid as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Revlimid in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesRevlimid as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaRevlimid as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma. Follicular lymphomaRevlimid in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).
Multiple myelomaLenalidomide Accord as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Accord as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Accord in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Accord in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).
Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a). Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).
Multiple myelomaLenalidomide Mylan as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Mylan as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Mylan in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Mylan in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1-3a).
Multiple myelomaLenalidomide Krka d. d. as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka d. d. as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka d. d. in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka d. d. as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Follicular lymphomaLenalidomide Krka d. d. in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).
Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a). Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).
Treatment of mature B-cell neoplasms
Treatment of diffuse large B-cell lymphoma
Myelodysplastic Syndrome

Livertox Summary

Lenalidomide is an immunomodulatory and antineoplastic agent that is used in the therapy of multiple myeloma. Lenalidomide is associated with a low rate of serum aminotransferase elevations during therapy and has been implicated in causing rare instances of clinically apparent liver injury which can be severe.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Lenalidomide
US Brand Name(s): Revlimid
FDA Approval: Yes
Lenalidomide is approved to treat: Anemia caused by certain types of myelodysplastic syndromes. It is used in adults.
Follicular lymphoma in adults who have already received other treatment. It is used with rituximab.
Mantle cell lymphoma in adults whose disease recurred (came back) or got worse after two other treatments, including bortezomib.
Marginal zone lymphoma in adults who have already received other treatment. It is used with rituximab.
Multiple myeloma in adults. It is given with dexamethasone. It is also used alone as maintenance therapy in adults who received an autologous stem cell transplant.
Lenalidomide is only available as part of a special program called Revlimid REMS ( Risk Evaluation and Mitigation Strategies ). Lenalidomide is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Angiogenesis Inhibitors; Immunologic Factors
Revlimid in combination with dexamethasone is indicated for the treatment of patients with multiple myeloma (MM) who have received at least one prior therapy. /Included in US product label/
Revlimid is indicated for the treatment of patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities. /Included in US product label/
Revlimid is indicated for the treatment of patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib. /Included in US product label/
For more Therapeutic Uses (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

Pharmacology

Lenalidomide, a thalidomide analogue, is an immunomodulatory agent possessing immunomodulatory and antiangiogenic properties. Lenalidomide inhibits the secretion of pro-inflammatory cytokines and increases the secretion of anti-inflammatory cytokines from peripheral blood mononuclear cells. Lenalidomide inhibits cell proliferation with varying effectiveness (IC50s) in some but not all cell lines. Lenalidomide is effective in inhibiting growth of Namalwa cells (a human B cell lymphoma cell line with a deletion of one chromosome 5) but is much less effective in inhibiting growth of KG-1 cells (human myeloblastic cell line, also with a deletion of one chromosome 5) and other cell lines without chromosome 5 deletions. Lenalidomide does not prolong the QTc interval.
Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

L04AX04
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX04 - Lenalidomide

Mechanism of Action

Lenalidomide is a drug with multiple mechanisms of action. Lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity. Lenalidomide directly inhibits the cullin ring E3 ubiquitin ligase complex: upon binding to cereblon, a substrate adaptor of the complex, lenalidomide modulates substrate specificity of the complex to recruit substrate proteins of the ligase, including Ikaros (IKZF1), Aiolos (IKZF3), and CK1α. These substrates are then tagged for ubiquitination and subsequent proteasomal degradation. IKZF1 and IKZF3 are B-cell transcription factors that are essential for B-cell differentiation and survival of malignant cells. IKZF3 also regulates the expression of interferon regulatory factor 4 (IRF4), which is a transcription factor that regulates the aberrant myeloma-specific gene. The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, since it is a repressor of the interleukin 2 gene (IL2): as lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells. Lenalidomide inhibits the production of pro-inflammatory cytokines TNF-α, IL-1, IL-6, and IL-12, while elevating the production of anti-inflammatory cytokine IL-10. Lenalidomide acts as a T-cell co-stimulatory molecule that promotes CD3 T-cell proliferation and increases the production of IL-2 and IFN-γ in T lymphocytes, which enhances NK cell cytotoxicity and ADCC. It inhibits the expression and function of T-regulatory cells, which are often overabundant in some hematological malignancies. Lenalidomide directly exerts antitumour effects by inhibiting the proliferation and inducing apoptosis of tumour cells. Lenalidomide triggers the activation of pro-apoptotic caspase-8, enhances tumour cell sensitivity to FAS-induced apoptosis, and downregulates NF-κB, an anti-apoptotic protein. Independent of its immunomodulatory effects, lenalidomide mediates anti-angiogenic effects by inhibiting angiogenic growth factors released by tumour cells, such as vascular endothelial growth factor (VEGF), basic fibroblastic-growth factor (BFGF), and hepatocyte-growth factor. _In vitro_, lenalidomide inhibits cell adhesion molecules such as ICAM-1, LFA-1, β2 and β3 integrins, as well as gap-junction function, thereby preventing metastasis of malignant cells.
Multiple myeloma is a B-cell malignancy characterized by an excess of monotypic plasma cells in the bone marrow. The molecular mechanisms that are involved in disease progression depend on the interaction between the multiple myeloma cells and the bone microenvironment. Because these mechanisms have been well characterized, it is possible to develop regimens that are more specific to pathways involved in the pathogenesis of multiple myeloma than is typical for conventional chemotherapy in disease management. Thalidomide and immunomodulatory drugs (IMiDs) have now been shown to block several pathways important for disease progression in multiple myeloma. First established as agents with antiangiogenic properties, thalidomide and IMiDs inhibit the production of interleukin (IL)-6, which is a growth factor for the proliferation of myeloma cells. In addition, they activate apoptotic pathways through caspase 8-mediated cell death. At the mitochondrial level, they are responsible for c-jun terminal kinase (JNK)-dependent release of cytochrome-c and Smac into the cytosol of cells, where they regulate the activity of molecules that affect apoptosis. By activating T cells to produce IL-2, thalidomide and IMiDs alter natural killer (NK) cell numbers and function, thus augmenting the activity of NK-dependent cytotoxicity. Data delineating these events have been derived from experiments done in resistant and sensitive multiple myeloma cell lines. Although thalidomide and IMiDs demonstrate similar biologic activities, IMiDs are more potent than thalidomide and achieve responses at lower doses. Lenalidomide, a thalidomide derivative, has also been shown to have a different toxicity profile. Our understanding of the mechanism of action of these agents has provided a platform for exciting clinical trials evaluating combinations of thalidomide and lenalidomide with both conventional chemotherapy and newer targeted agents.
Lenalidomide is an analogue of thalidomide with immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide inhibits proliferation and induces apoptosis of certain hematopoietic tumor cells including multiple myeloma, mantle cell lymphoma, and del (5q) myelodysplastic syndromes in vitro. Lenalidomide causes a delay in tumor growth in some in vivo nonclinical hematopoietic tumor models including multiple myeloma. Immunomodulatory properties of lenalidomide include activation of T cells and natural killer (NK) cells, increased numbers of NKT cells, and inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by monocytes. In multiple myeloma cells, the combination of lenalidomide and dexamethasone synergizes the inhibition of cell proliferation and the induction of apoptosis.
Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance.
Immunomodulatory drugs lenalidomide and pomalidomide are synthetic compounds derived by modifying the chemical structure of thalidomide to improve its potency and reduce its side effects. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide that lacks the neurologic side effects of sedation and neuropathy and has emerged as a drug with activity against various hematological and solid malignancies. It is approved by FDA for clinical use in myelodysplastic syndromes with deletion of chromosome 5q and multiple myeloma. Lenalidomide has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system. It has also been shown to have anti-angiogenic properties. Newer studies demonstrate its effects on signal transduction that can partly explain its selective efficacy in subsets of MDS. Even though the exact molecular targets of lenalidomide are not well known, its activity across a spectrum of neoplastic conditions highlights the possibility of multiple target sites of action.
For more Mechanism of Action (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Tumor necrosis factors
TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

1.78X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

191732-72-6

Absorption Distribution and Excretion

Following oral administration, lenalidomide is rapidly absorbed with high bioavailability. It has a Tmax ranging from 0.5 to six hours. Lenalidomide exhibits a linear pharmacokinetic profile, with its AUC and Cmax increasing proportionally with dose. Multiple dosing does not result in drug accumulation. In healthy male subjects, the Cmax was 413 ± 77 ng/ml and the AUCinfinity was 1319 ± 162 h x ng/ml.
Lenalidomide is eliminated predominantly via urinary excretion in the unchanged form. Following oral administration of 25 mg of radiolabeled lenalidomide in healthy subjects, about 90% of the dose (4.59% as metabolites) was eliminated in urine and 4% of the dose (1.83% as metabolites) was eliminated in feces within ten days post-dose. Approximately 85% of the dose was excreted as lenalidomide in the urine within 24 hours.
In healthy male subjects, the apparent volume of distribution was 75.8 ± 7.3 L.
The renal clearance of lenalidomide exceeds the glomerular filtration rate. In healthy male subjects, the oral clearance was 318 ± 41 mL/min.
In vitro (14)C-lenalidomide binding to plasma proteins is approximately 30%.
Administration of a single 25 mg dose of Revlimid with a high-fat meal in healthy subjects reduces the extent of absorption, with an approximate 20% decrease in AUC and 50% decrease in Cmax. In the trials where the efficacy and safety were established for Revlimid, the drug was administered without regard to food intake. Revlimid can be administered with or without food.
Systemic exposure (AUC) of lenalidomide in multiple myeloma (MM) and myelodysplastic syndromes (MDS) patients with normal or mild renal function (CLcr = 60 mL/min) is approximately 60% higher as compared to young healthy male subjects.
Lenalidomide is rapidly absorbed following oral administration. Following single and multiple doses of Revlimid in patients with multiple myeloma (MM) or myelodysplastic syndromes (MDS) the maximum plasma concentrations occurred between 0.5 and 6 hours post-dose. The single and multiple dose pharmacokinetic disposition of lenalidomide is linear with AUC and Cmax values increasing proportionally with dose. Multiple dosing at the recommended dose-regimen does not result in drug accumulation.
For more Absorption, Distribution and Excretion (Complete) data for Lenalidomide (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lenalidomide is not subject to extensive hepatic metabolism involving CYP enzymes and metabolism contributes to a very minor extent to the clearance of lenalidomide in humans. Lenalidomide undergoes hydrolysis in human plasma to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. Unchanged lenalidomide is the predominant circulating drug form, with metabolites accounting for less than five percent of the parent drug levels in the circulation.
Lenalidomide -undergoes limited metabolism. Unchanged lenalidomide is the predominant circulating component in humans. Two identified metabolites are hydroxy-lenalidomide and N-acetyl-lenalidomide; each constitutes less than 5% of parent levels in circulation.

Wikipedia

Lenalidomide
Mesaconic_acid

FDA Medication Guides

Revlimid
Lenalidomide
CAPSULE;ORAL
CELGENE
03/24/2023

Drug Warnings

/BOXED WARNING/ WARNING: EMBRYO-FETAL TOXICITY. Do not use Revlimid during pregnancy. Lenalidomide, a thalidomide analogue, caused limb abnormalities in a developmental monkey study. Thalidomide is a known human teratogen that causes severe life-threatening human birth defects. If lenalidomide is used during pregnancy, it may cause birth defects or embryo-fetal death. In females of reproductive potential, obtain 2 negative pregnancy tests before starting Revlimid treatment. Females of reproductive potential must use 2 forms of contraception or continuously abstain from heterosexual sex during and for 4 weeks after Revlimid treatment. To avoid embryo-fetal exposure to lenalidomide, Revlimid is only available through a restricted distribution program, the Revlimid REMS program (formerly known as the RevAssist program).
/BOXED WARNING/ WARNING: HEMATOLOGIC TOXICITY. Revlimid can cause significant neutropenia and thrombocytopenia. Eighty percent of patients with del 5q myelodysplastic syndromes had to have a dose delay/reduction during the major study. Thirty-four percent of patients had to have a second dose delay/reduction. Grade 3 or 4 hematologic toxicity was seen in 80% of patients enrolled in the study. Patients on therapy for del 5q myelodysplastic syndromes should have their complete blood counts monitored weekly for the first 8 weeks of therapy and at least monthly thereafter. Patients may require dose interruption and/or reduction. Patients may require use of blood product support and/or growth factors
/BOXED WARNING/ WARNING: VENOUS AND ARTERIAL THROMBOEMBOLISM. Revlimid has demonstrated a significantly increased risk of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as risk of myocardial infarction and stroke in patients with multiple myeloma who were treated with Revlimid and dexamethasone therapy. Monitor for and advise patients about signs and symptoms of thromboembolism. Advise patients to seek immediate medical care if they develop symptoms such as shortness of breath, chest pain, or arm or leg swelling. Thromboprophylaxis is recommended and the choice of regimen should be based on an assessment of the patient's underlying risks.
Patients with multiple myeloma treated with lenalidomide in studies including melphalan and stem cell transplantation had a higher incidence of second primary malignancies, particularly acute myelogenous leukemia (AML) and Hodgkin lymphoma, compared to patients in the control arms who received similar therapy but did not receive lenalidomide. Monitor patients for the development of second malignancies. Take into account both the potential benefit of lenalidomide and the risk of second primary malignancies when considering treatment with lenalidomide.
For more Drug Warnings (Complete) data for Lenalidomide (19 total), please visit the HSDB record page.

Biological Half Life

In healthy subjects, the mean half-life of lenalidomide is three hours in the clinically relevant dose range (5–50 mg). Half-life can range from three to five hours in patients with multiple myeloma, myelodysplastic syndromes, or mantle cell lymphoma.
The mean half-life of lenalidomide is 3 hours in healthy subjects and 3 to 5 hours in patients with multiple myeloma (MM), myelodysplastic syndromes (MDS) or mantle cell lymphoma (MCL).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: G. W. Muller et al., United States of America patent 5635517 (1997 to Celgene).

Clinical Laboratory Methods

LC-MS determination in plasma.
This article describes, for the first time, a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for therapeutic monitoring and pharmacokinetic studies of lenalidomide (LND), the potent drug for treatment of multiple myeloma (MM). The assay employed a polyclonal antibody that specifically recognizes LND with high affinity, and LND conjugate of bovine serum albumin (LND-BSA) immobilized onto microplate wells as a solid phase. The assay involved a competitive binding reaction between LND, in plasma sample, and the immobilized LND-BSA for the binding sites on a limited amount of the anti-LND antibody. The assay limit of detection was 0.05 ng/mL and the effective working range at relative standard deviations (RSD) of < or = 5% was 0.1-20 ng/mL. Analytical recovery of LND from spiked plasma was 100.98 + or - 3.05. The precisions of the assay were satisfactory; RSD was 2.96-6.67% and 4.46-7.14%, for the intra- and inter-assay precision, respectively. The procedure is convenient, and one can analyze approximately 200 samples per working day, facilitating the processing of large-number batch of samples in clinical laboratories. The proposed ELISA has a great value in routine analysis of LND for its therapeutic monitoring and pharmacokinetic studies.

Storage Conditions

Store at 20 °C - 25 °C (68 °F - 77 °F); excursions permitted to 15 °C - 30 °C (59 °F - 86 °F).

Interactions

Erythropoietic agents, or other agents that may increase the risk of thrombosis, such as estrogen containing therapies, should be used with caution after making a benefit-risk assessment in patients receiving Revlimid.
Co-administration of multiple dose Revlimid (10 mg) with single dose warfarin (25 mg) had no effect on the pharmacokinetics of total lenalidomide or R- and S-warfarin. Expected changes in laboratory assessments of PT and INR were observed after warfarin administration, but these changes were not affected by concomitant Revlimid administration. It is not known whether there is an interaction between dexamethasone and warfarin. Close monitoring of PT and INR is recommended in multiple myeloma patients taking concomitant warfarin.
When digoxin was co-administered with multiple doses of Revlimid (10 mg/day) the digoxin Cmax and AUC0-8 were increased by 14%. Periodic monitoring of digoxin plasma levels, in accordance with clinical judgment and based on standard clinical practice in patients receiving this medication, is recommended during administration of Revlimid.

Dates

Modify: 2023-08-15
1: Nojkov B, Signori C, Konda A, Fontana RJ. Lenalidomide-associated hepatotoxicity--a case report and literature review. Anticancer Res. 2012 Sep;32(9):4117-9. Review. PubMed PMID: 22993370.
2: Kimby E. Biological therapy doublets: pairing rituximab with interferon, lenalidomide, and other biological agents in patients with follicular lymphoma. Curr Hematol Malig Rep. 2012 Sep;7(3):221-7. doi: 10.1007/s11899-012-0133-2. Review. PubMed PMID: 22895878.
3: Bringhen S, Gay F, Pautasso C, Cerrato C, Boccadoro M, Palumbo A. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2012 Sep;8(9):1209-22. doi: 10.1517/17425255.2012.712685. Epub 2012 Aug 3. Review. PubMed PMID: 22862790.
4: Brower V. Lenalidomide maintenance for multiple myeloma. Lancet Oncol. 2012 Jun;13(6):e238. Review. PubMed PMID: 22833889.
5: Dawar R, Hernandez-Ilizaliturri F. The emerging role of lenalidomide in the management of mantle cell lymphoma (MCL). Best Pract Res Clin Haematol. 2012 Jun;25(2):185-90. doi: 10.1016/j.beha.2012.04.005. Epub 2012 May 18. Review. PubMed PMID: 22687454.
6: Dimopoulos MA, Terpos E, Goldschmidt H, Alegre A, Mark T, Niesvizky R. Treatment with lenalidomide and dexamethasone in patients with multiple myeloma and renal impairment. Cancer Treat Rev. 2012 Dec;38(8):1012-9. doi: 10.1016/j.ctrv.2012.02.009. Epub 2012 May 18. Review. PubMed PMID: 22609463.
7: Segler A, Tsimberidou AM. Lenalidomide in solid tumors. Cancer Chemother Pharmacol. 2012 Jun;69(6):1393-406. doi: 10.1007/s00280-012-1874-2. Epub 2012 May 15. Review. PubMed PMID: 22584909.
8: Kunimasa K, Ueda T, Arita M, Maeda T, Hotta M, Ishida T. Drug-induced interstitial pneumonitis due to low-dose lenalidomide. Intern Med. 2012;51(9):1081-5. Epub 2012 Apr 29. Review. PubMed PMID: 22576392.
9: Komrokji RS, List AF. Lenalidomide for treatment of myelodysplastic syndromes. Curr Pharm Des. 2012;18(22):3198-203. Review. PubMed PMID: 22571699.
10: Barosi G, Merlini G, Billio A, Boccadoro M, Corradini P, Marchetti M, Massaia M, Tosi P, Palumbo A, Cavo M, Tura S. SIE, SIES, GITMO evidence-based guidelines on novel agents (thalidomide, bortezomib, and lenalidomide) in the treatment of multiple myeloma. Ann Hematol. 2012 Jun;91(6):875-88. doi: 10.1007/s00277-012-1445-y. Epub 2012 Apr 4. Review. PubMed PMID: 22476884.

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